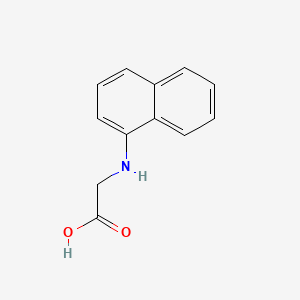

2-(Naphthalen-1-ylamino)acetic acid

Beschreibung

Contextualization within Naphthalene-Derived Compounds

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a fundamental building block in organic chemistry. nist.gov Its planar structure, composed of two fused benzene (B151609) rings, provides a versatile scaffold for the synthesis of a multitude of derivatives. nist.gov These derivatives have found applications in diverse areas, including the production of dyes, solvents, and agrichemicals. nist.gov

In the realm of medicinal chemistry, the naphthalene moiety is a constituent of various compounds exhibiting a broad spectrum of biological activities. matrix-fine-chemicals.com The lipophilic nature of the naphthalene ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The single largest industrial application of naphthalene is in the production of phthalic anhydride (B1165640), which is a precursor to various polymers and resins. nist.gov Furthermore, substituted naphthalenes are key components in certain pharmaceuticals, such as the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and the beta-blocker propranolol. nist.gov The study of naphthalene-based acetic acids, such as 1-naphthaleneacetic acid and 2-naphthaleneacetic acid, has been prominent, particularly in their roles as plant growth regulators. researchgate.net

Significance of Amino Acid Derivatives in Synthetic Chemistry

Amino acids are the fundamental monomers of proteins and are central to biochemistry. Beyond their biological roles, they are invaluable starting materials and intermediates in synthetic organic chemistry. sigmaaldrich.comnih.gov The presence of both an amino group and a carboxylic acid group provides a rich platform for chemical modification, leading to a vast array of amino acid derivatives. sigmaaldrich.comnih.gov

These derivatives are not limited to the naturally occurring proteinogenic amino acids. The development of methods for the synthesis of unnatural amino acids (UAAs) has significantly expanded the chemical space available to chemists. nih.gov These synthetic derivatives are crucial in the development of peptidomimetics, which are compounds that mimic the structure and function of peptides but often have improved stability and bioavailability. nih.gov Moreover, amino acid derivatives are employed as chiral ligands in asymmetric catalysis and as building blocks for the total synthesis of complex natural products. medchemexpress.com The ability to introduce diverse functional groups onto the amino acid scaffold allows for the fine-tuning of a molecule's properties for specific applications in materials science and medicinal chemistry. nih.gov

Overview of Research Trajectories for Arylaminoacetic Acids

Arylaminoacetic acids, which feature an aminoacetic acid moiety attached to an aromatic ring system, represent a significant class of compounds in chemical research. A primary research trajectory for this class of molecules is their exploration as precursors to bioactive compounds. For instance, derivatives of naphthylacetic acid have been investigated for their potential as plant growth regulators, influencing processes such as root formation and fruit development. researchgate.netnih.gov

Another important avenue of research is in the synthesis of heterocyclic compounds. The functional groups of arylaminoacetic acids can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in many pharmaceuticals. The investigation of their coordination chemistry with metal ions is also an active area, as the resulting metal complexes can exhibit unique catalytic or biological properties. The structural similarity of some arylaminoacetic acids to endogenous molecules makes them useful as probes for studying biological processes, such as enzyme-substrate interactions. nih.gov

Scope and Objectives of Academic Inquiry for 2-(Naphthalen-1-ylamino)acetic Acid

The academic inquiry into this compound is primarily situated within the domain of synthetic and medicinal chemistry. While dedicated research articles focusing solely on this compound are not abundant, its chemical structure suggests several potential research objectives. The compound is commercially available as a research chemical, and its derivatives, such as 2-(naphthalen-1-ylamino)-acetic acid (5-nitro-thiophen-2-ylmethylene)-hydrazide, have been synthesized, indicating its utility as a chemical intermediate. nih.gov

A key objective in the study of this compound would be the exploration of its synthetic utility. Its structure allows for further derivatization at the carboxylic acid group, the secondary amine, or the naphthalene ring, providing access to a library of novel compounds. These derivatives could then be screened for various biological activities. For example, based on the known activities of related compounds, research could be directed towards investigating its potential as an antimicrobial or anticancer agent.

Another area of academic interest would be the detailed characterization of its physicochemical properties, including its crystal structure and spectroscopic data. Such studies are fundamental to understanding its chemical behavior and potential interactions with biological macromolecules. The synthesis of its chiral forms, (R)- and (S)-2-amino-2-(naphthalen-1-yl)acetic acid, and their corresponding hydrochlorides, suggests an interest in its stereochemistry and the potential for stereoselective interactions in biological systems.

Compound Data

Table 1: Physicochemical Properties of 2-Amino-2-(naphthalen-1-yl)acetic acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | medchemexpress.com |

| PubChem CID | 2772352 | medchemexpress.com |

Note: Detailed experimental data for the unsubstituted this compound is limited in publicly available literature. The data presented is for the related compound 2-Amino-2-(naphthalen-1-yl)acetic acid.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(naphthalen-1-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)8-13-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVZFLKJXSKCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332554 | |

| Record name | 1-naphthylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6262-34-6 | |

| Record name | 1-naphthylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Naphthalen 1 Ylamino Acetic Acid

Direct Amination Approaches of Halogenated Acetic Acid Precursors

A common and direct route to 2-(naphthalen-1-ylamino)acetic acid involves the reaction of 1-naphthylamine (B1663977) with a haloacetic acid, such as chloroacetic acid or bromoacetic acid. This approach is predicated on the nucleophilicity of the amine and the electrophilicity of the alpha-carbon of the haloacetic acid.

Nucleophilic Substitution Reactions

The core of this method is a nucleophilic substitution reaction (SN2) where the amino group of 1-naphthylamine attacks the carbon atom bearing a halogen in the acetic acid derivative. youtube.com This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thereby driving the reaction to completion.

A general representation of this reaction is as follows:

Reactants: 1-Naphthylamine and Chloroacetic Acid

Product: this compound and Hydrochloric Acid

The selection of the solvent and base is crucial for optimizing the reaction conditions. Common solvents include water, ethanol, and acetonitrile (B52724), while typical bases are sodium carbonate, potassium carbonate, or sodium hydroxide (B78521). The reaction temperature can be varied to control the rate of reaction.

Catalytic Amination Strategies

Recent advancements in organic synthesis have introduced catalytic methods for amination. While direct catalytic amination of naphthalene (B1677914) to naphthylamine has been reported, these methods can be conceptually extended to the synthesis of N-substituted amino acids. rsc.org Transition metal-catalyzed C-N bond formation, a key strategy in modern organic chemistry, offers a potential pathway. mdpi.comresearchgate.net For instance, a palladium or copper catalyst could, in principle, facilitate the coupling of 1-naphthylamine with a suitable acetic acid derivative.

Catalytic approaches often provide advantages in terms of milder reaction conditions and higher selectivity. Research in this area is ongoing, with the aim of developing more efficient and environmentally benign synthetic routes. rsc.org

Coupling Reactions Involving Naphthylamine and Glycine (B1666218) Derivatives

An alternative synthetic strategy involves the formation of an amide bond between 1-naphthylamine and a glycine derivative, followed by subsequent chemical modifications. This approach is particularly useful when direct amination methods prove to be inefficient or lead to undesirable side products.

Peptide Coupling Reagents in Amide Bond Formation

In this methodology, a glycine derivative, such as glycine ethyl ester, is coupled with a naphthalene-containing carboxylic acid. researchgate.net However, for the synthesis of this compound, the strategy would be reversed, coupling 1-naphthylamine with a suitably activated acetic acid derivative. Peptide coupling reagents are instrumental in facilitating the formation of the amide bond by activating the carboxylic acid group. globalresearchonline.netbachem.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) or aminium salts. bachem.comuni-kiel.deresearchgate.net These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine. bachem.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress side reactions and minimize racemization. globalresearchonline.netuni-kiel.de

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC·HCl | Widely used, cost-effective, often used with additives. bachem.comuni-kiel.de |

| Phosphonium Salts | BOP, PyBOP | Effective for sterically hindered amino acids, though some byproducts are toxic. bachem.comresearchgate.net |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Popular for solid-phase synthesis, high efficiency. bachem.com |

| Ynamides | Ethoxyacetylene | Offers a novel mechanism, can suppress racemization. nih.gov |

Ester Hydrolysis for Carboxylic Acid Derivatization

When the coupling reaction is performed with an ester of glycine, the resulting product is an ester of this compound. To obtain the final carboxylic acid, a hydrolysis step is necessary. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification.

Lipase-catalyzed hydrolysis has also been explored for related naphthyl esters, offering a milder, enzymatic alternative to chemical hydrolysis. nih.gov

Multi-Step Synthesis from Readily Available Starting Materials

The synthesis of this compound can also be part of a larger, multi-step synthetic sequence starting from simple, readily available naphthalene derivatives. For instance, a synthesis could commence with the nitration of naphthalene to form 1-nitronaphthalene. wikipedia.org This nitro derivative is then reduced to 1-naphthylamine. wikipedia.org Following the formation of 1-naphthylamine, one of the previously described methods, such as nucleophilic substitution with a haloacetic acid, can be employed to yield the target compound.

Another multi-step approach could involve the malonic ester synthesis. masterorganicchemistry.com This would entail reacting a naphthyl halide with diethyl malonate, followed by hydrolysis and decarboxylation to yield a naphthylacetic acid. Subsequent amination would then lead to the desired product.

Chloroacetylation of Naphthylamine Intermediates

A primary method for synthesizing this compound involves the direct N-alkylation of 1-naphthylamine with a chloroacetic acid derivative. This reaction is a nucleophilic substitution where the amino group of 1-naphthylamine attacks the carbon atom bonded to the chlorine in the chloroacetylating agent.

The reaction can be carried out by heating 1-naphthylamine with chloroacetic acid. chemicalforums.comkyoto-u.ac.jp Typically, the reaction is performed in an aqueous medium where the chloroacetic acid is first neutralized with a base, such as sodium hydroxide or sodium bicarbonate, to form sodium chloroacetate. chemicalforums.com The 1-naphthylamine is then added, and the mixture is heated, often under reflux, to drive the reaction to completion. chemicalforums.com The basic conditions help to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). chemicalforums.com An excess of the amine can also be used to act as a scavenger for the liberated acid. kyoto-u.ac.jp

Subsequent Cyclization or Hydrolysis Reactions

Following the initial alkylation step, further transformations such as hydrolysis or cyclization can occur, depending on the specific reactants and conditions.

Hydrolysis Reactions: If an ester of chloroacetic acid, such as ethyl chloroacetate, is used as the alkylating agent, the initial product is the corresponding ester, ethyl 2-(naphthalen-1-ylamino)acetate. To obtain the final carboxylic acid, a subsequent hydrolysis step is necessary. This is typically achieved by refluxing the ester in an acidic solution, such as aqueous hydrochloric acid, which cleaves the ester bond to yield this compound and ethanol. prepchem.com

Cyclization Reactions: Under certain conditions, particularly with heating, intermolecular cyclization can occur as a side reaction. Studies on the analogous reaction between aniline (B41778) and chloroacetic acid have shown the formation of diphenyldiketopiperazine. kyoto-u.ac.jp By analogy, two molecules of the initially formed this compound or its ester could undergo a condensation reaction to form N,N'-di(naphthalen-1-yl)-2,5-diketopiperazine, a six-membered cyclic diamide. This type of side product is more likely when attempting to drive the initial reaction at high temperatures for extended periods. kyoto-u.ac.jp

Stereoselective Synthesis of Enantiopure this compound

The synthesis of single-enantiomer forms of N-aryl amino acids is of significant interest. While specific methods for this compound are not widely documented, general strategies for related compounds can be applied. These fall into two main categories: direct asymmetric synthesis and resolution of a racemic mixture.

Chiral Auxiliaries and Catalysts

Asymmetric synthesis aims to create a specific enantiomer directly. This is achieved by using chiral influences, such as catalysts or auxiliaries, to control the stereochemical outcome of the reaction.

Chiral Catalysts : Transition metal catalysis is a powerful tool for asymmetric synthesis. For instance, the asymmetric hydrogenation of N-aryl imine precursors using iridium or rhodium catalysts with chiral phosphine (B1218219) ligands can produce chiral N-aryl amines with high enantioselectivity. acs.org Biocatalysis offers another route; enzymes such as EDDS lyase can catalyze the addition of arylamines to fumarate (B1241708) to produce optically pure (S)-N-arylated aspartic acids, demonstrating the potential for enzymatic synthesis of chiral N-aryl amino acids. acs.org Chiral hydrogen-bond-donor catalysts, like squaramides, have also been used for the enantioselective allylation of α-chloro glycinates, which are precursors to α-amino acids. nih.gov

Chiral Auxiliaries : This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. tcichemicals.com The auxiliary then directs the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. While effective, this method requires additional steps for attaching and removing the auxiliary. tcichemicals.com

| Method | Catalyst/Auxiliary Type | Example | Potential Application |

| Asymmetric Catalysis | Transition Metal Catalyst | Iridium complex with chiral phosphine ligand acs.org | Asymmetric hydrogenation of an N-(naphthalen-1-yl) imine ester. |

| Biocatalyst (Enzyme) | EDDS Lyase acs.org | Asymmetric addition of 1-naphthylamine to a fumarate-like substrate. | |

| Organocatalyst | Chiral Squaramide nih.gov | Asymmetric functionalization of a glycine derivative precursor. | |

| Chiral Auxiliary | Oxazolidinones | Evans Auxiliaries tcichemicals.com | Stereoselective alkylation of a glycine-derived synthon. |

Resolution Techniques

Resolution is the process of separating a racemic mixture (a 50:50 mix of both enantiomers) into its constituent enantiomers.

Chemical Resolution : A common method involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent, typically a chiral base (e.g., a chiral amine) or a chiral acid. libretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. libretexts.org After separation, the desired enantiomer of the amino acid is recovered by breaking the salt through acidification or basification. libretexts.org

Kinetic Resolution : This technique relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. Enzymes are particularly effective for kinetic resolution. For example, an enzyme like α-chymotrypsin or an aminoacylase (B1246476) can selectively hydrolyze an ester or amide derivative of one enantiomer (e.g., the L-enantiomer) much faster than the other. libretexts.orgrsc.org This results in a mixture of the unreacted D-enantiomer (as the ester/amide) and the hydrolyzed L-amino acid, which can then be separated. The major drawback is that the theoretical maximum yield for a single enantiomer is 50%. rsc.org

Chemical Derivatization and Analog Synthesis of 2 Naphthalen 1 Ylamino Acetic Acid

N-Substitution and Protection Strategies

The secondary amine and the carboxylic acid moiety of 2-(naphthalen-1-ylamino)acetic acid are primary sites for chemical modification, allowing for the introduction of a wide range of functional groups and the synthesis of diverse amide and ester libraries.

Amide Formation at the Acetic Acid Moiety

The carboxylic acid group of this compound can be readily converted to amides by coupling with primary or secondary amines. This transformation is typically achieved using a variety of coupling agents that activate the carboxylic acid for nucleophilic attack by the amine. Commonly employed coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

For instance, the synthesis of 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been reported via the coupling of 1-naphthaleneacetic acid with 2-aminothiazole (B372263) using EDC as the coupling agent in dichloromethane. lew.ro Although this example starts from 1-naphthaleneacetic acid, the methodology is directly applicable to this compound. The general reaction involves the formation of an active O-acylisourea intermediate from the carboxylic acid and EDC, which is then readily displaced by the amine to form the corresponding amide.

A general procedure for such an amidation is as follows: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide), the amine (1.0-1.2 equivalents), a coupling agent (e.g., EDC, 1.1-1.5 equivalents), and an optional additive (e.g., HOBt, 1.0-1.2 equivalents) are added. The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by purification of the desired amide, usually by column chromatography or recrystallization.

| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Product | Reference |

| 1-Naphthaleneacetic acid | 2-Aminothiazole | EDC | Dichloromethane | 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide | lew.ro |

| 1-Naphthaleneacetic acid | Glycine (B1666218) ethyl ester hydrochloride | EDC | Dichloromethane | (2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester | researchgate.net |

Alkylation and Acylation of the Amino Group

The secondary amino group in this compound is a nucleophilic center that can undergo both alkylation and acylation reactions. These modifications introduce substituents on the nitrogen atom, further diversifying the chemical space of the analogs.

Alkylation: N-alkylation can be achieved by reacting this compound with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. The base, such as potassium carbonate or sodium hydride, is necessary to deprotonate the secondary amine, increasing its nucleophilicity. The choice of solvent depends on the reactivity of the alkylating agent and the solubility of the starting materials, with polar aprotic solvents like DMF or acetonitrile (B52724) being common choices. It is important to note that the carboxylic acid moiety may need to be protected, for example as an ester, to prevent its interference with the reaction, as the carboxylate anion can also act as a nucleophile.

Acylation: N-acylation is a common strategy to introduce an acyl group onto the nitrogen atom, forming a tertiary amide. This is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. A common base used for this purpose is pyridine, which can also serve as the solvent, or a non-nucleophilic base like triethylamine (B128534) in an inert solvent like dichloromethane. As with alkylation, protection of the carboxylic acid group as an ester is often advisable to avoid the formation of mixed anhydrides or other side products.

Modifications of the Naphthalene (B1677914) Ring System

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The regioselectivity of these substitutions is influenced by the directing effect of the existing aminoacetic acid substituent. The amino group is a powerful activating group and an ortho-, para-director. Therefore, electrophilic attack is expected to occur primarily at the C4 and C5 positions of the naphthalene ring.

Halogenation and Nitration Reactions

Halogenation: The introduction of halogen atoms (chlorine, bromine, iodine) onto the naphthalene ring can significantly alter the electronic and lipophilic properties of the molecule. Bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride or acetonitrile, often with a radical initiator like benzoyl peroxide or under UV irradiation. Alternatively, direct bromination with bromine in a solvent like acetic acid can be employed. orgsyn.org Chlorination can be performed using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride. The amino group strongly directs the incoming electrophile to the para position (C4).

Nitration: Nitration of the naphthalene ring introduces a nitro group, which can serve as a precursor for other functional groups, such as an amino group upon reduction. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and the concentration of the acids, need to be carefully controlled to avoid over-nitration and side reactions. Due to the activating nature of the amino substituent, milder nitrating conditions might be necessary compared to the nitration of unsubstituted naphthalene. The primary product expected is the 4-nitro derivative. The nitration of naphthalene itself is known to favor the 1-position due to the formation of a more stable carbocation intermediate where the aromaticity of the other ring is preserved. nih.govsigmaaldrich.com The presence of the activating amino group at the 1-position is expected to further reinforce substitution at the 4-position.

| Reaction | Reagent(s) | Expected Major Product | Reference (Analogous) |

| Bromination | Br₂ in Acetic Acid | 2-((4-Bromo-naphthalen-1-yl)amino)acetic acid | orgsyn.org |

| Nitration | HNO₃, H₂SO₄ | 2-((4-Nitro-naphthalen-1-yl)amino)acetic acid | nih.govsigmaaldrich.com |

Introduction of Additional Functional Groups

Beyond halogenation and nitration, other functional groups can be introduced onto the naphthalene ring through various synthetic methodologies.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation can be used to introduce acyl or alkyl groups, respectively. However, the strong activating nature of the amino group can lead to complications, including over-alkylation and complex formation with the Lewis acid catalyst. Protection of the amino group is often required to achieve clean and selective reactions.

Sulfonation: The naphthalene ring can be sulfonated using fuming sulfuric acid or chlorosulfonic acid. The resulting sulfonic acid group can be a useful handle for further transformations.

Introduction of Selenium: Organoselenium compounds have gained interest in medicinal chemistry. (Naphthalen-1-yl-selenyl)acetic acid derivatives have been synthesized, suggesting that a selenium atom can be introduced onto the naphthalene ring, which could then be further functionalized. nih.gov

Diversification of the Carboxylic Acid Functionality

The carboxylic acid group is a highly versatile functional group that can be transformed into a wide range of other functionalities, leading to a vast library of analogs with diverse physicochemical properties.

Esterification: The carboxylic acid can be converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions (Fischer esterification). libretexts.orguntirta.ac.id Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. Another common method is the reaction with an alkyl halide in the presence of a base like cesium carbonate in a polar aprotic solvent.

Thioamide Formation: The synthesis of thioamides from carboxylic acids can be achieved through various methods. One common approach involves the conversion of the amide to the corresponding thioamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

Hydroxamic Acid Formation: Hydroxamic acids are important functional groups in medicinal chemistry due to their metal-chelating properties. They can be synthesized from carboxylic acids by coupling with hydroxylamine (B1172632) or its protected derivatives. lew.romedchemexpress.com The coupling is often mediated by the same reagents used for amide bond formation, such as EDC and HOBt.

Hydrazide Formation: The carboxylic acid can be converted to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate (B1144303), often after activation of the carboxylic acid as an ester or an acyl chloride. A commercially available derivative is 2-(naphthalen-1-ylamino)-acetic acid (5-nitro-thiophen-2-ylmethylene)-hydrazide, indicating the feasibility of this transformation. sigmaaldrich.com

| Carboxylic Acid Derivative | Synthetic Method | Reagent(s) | Reference (General Method) |

| Ester | Fischer Esterification | Alcohol, H₂SO₄ | libretexts.orguntirta.ac.id |

| Thioamide | Thionation of Amide | Lawesson's Reagent | |

| Hydroxamic Acid | Coupling Reaction | Hydroxylamine, EDC/HOBt | lew.romedchemexpress.com |

| Hydrazide | Hydrazinolysis of Ester | Hydrazine Hydrate | sigmaaldrich.com |

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation reactions. These reactions are fundamental in medicinal chemistry for enhancing the pharmacokinetic properties of a lead compound.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent can yield the corresponding ester. A specific example is the synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. researchgate.net This reaction involves dissolving 1-naphthaleneacetic acid in dichloromethane, followed by the addition of glycine ethyl ester hydrochloride and triethylamine at 0°C under an argon atmosphere. researchgate.net N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride is then added, and the reaction proceeds for several hours. researchgate.net The resulting ester can be subsequently hydrolyzed back to the carboxylic acid using a base like sodium hydroxide (B78521) in ethanol. researchgate.net

Amidation: Similarly, the carboxylic acid can be converted to an amide by reacting it with an amine using a coupling agent. This approach is widely used to create peptide-like structures or to introduce specific functionalities. The use of coupling reagents like N,N′-diisopropylcarbodiimide (DIC) has been reported for the amidation of carboxylic acids in aqueous media, offering an environmentally friendly synthetic route. researchgate.net Acetic acid has also been shown to catalyze the aminolysis of esters to form amides. rhhz.net These methods provide versatile pathways to a wide range of amide derivatives of this compound. researchgate.netthieme-connect.de

A study on the atroposelective coupling of carboxylic acids with amines catalyzed by a Brønsted acid using ynamides as coupling reagents has demonstrated the synthesis of axially chiral amides with high yields and enantioselectivities. thieme-connect.de This highlights the potential for creating stereochemically defined derivatives of this compound.

The following table summarizes representative esterification and amidation reactions:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| 1-Naphthaleneacetic acid | Glycine ethyl ester hydrochloride | Dichloromethane, Triethylamine, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, 0°C to room temp. | (2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester | researchgate.net |

| (2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester | Sodium hydroxide | Ethanol, room temp. | (2-Naphthalen-1-yl-acetylamino)-acetic acid | researchgate.net |

| Carboxylic acids | Amines | N,N′-Diisopropylcarbodiimide (DIC), Water | Amides | researchgate.net |

Reduction to Alcohol or Aldehyde Derivatives

The carboxylic acid group of this compound and its ester derivatives can be reduced to the corresponding primary alcohol. This transformation opens up further avenues for derivatization.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both carboxylic acids and esters to primary alcohols. libretexts.org The reaction is typically carried out in a dry ether solvent, followed by an acidic workup to liberate the alcohol. chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally used for the reduction of aldehydes and ketones, but not typically for esters or carboxylic acids. libretexts.org The reduction of an aldehyde leads to a primary alcohol, while the reduction of a ketone yields a secondary alcohol. libretexts.orgchemguide.co.uk

The general mechanism for hydride reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated to give the alcohol. libretexts.org For carboxylic acids and esters, two hydride equivalents are required to achieve the reduction to the primary alcohol. libretexts.org

While direct reduction to an aldehyde from a carboxylic acid is challenging, it can be achieved through multi-step procedures, for example, by first converting the carboxylic acid to an acid chloride and then using a mild reducing agent.

Synthesis of Polycyclic and Heterocyclic Derivatives Incorporating the Scaffold

The this compound scaffold has been utilized as a building block for the synthesis of more complex polycyclic and heterocyclic systems. fardapaper.irnih.govresearchgate.net These efforts are often driven by the search for new compounds with specific biological or material properties.

Thiazole (B1198619) and Pyrimidine (B1678525) Hybrid Systems

The fusion of the naphthalene moiety with heterocyclic rings like thiazole and pyrimidine has led to the development of novel hybrid systems. nih.gov The synthesis of thiazole-naphthalene derivatives has been achieved through the condensation of deoxybenzoins with thiourea (B124793). nih.gov Another approach involves the Hantzsch thiazole synthesis, where α-bromoketones react with thiourea. acgpubs.org This method has been applied to synthesize 2-aminothiazoles. acgpubs.org One-pot multicomponent reactions have also been employed for the efficient synthesis of thiazole derivatives. acgpubs.org

Similarly, thiazolo[3,2-a]pyrimidine derivatives have been synthesized. nih.gov The synthetic strategy involves the initial formation of a pyrimidine-2-thione nucleus, followed by cyclization reactions to build the fused thiazole ring. nih.gov For instance, reacting a pyrimidine derivative with monochloroacetic acid in glacial acetic acid can yield a thiazolopyrimidin-3-one. nih.gov

Schiff Base Condensates

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. ijacskros.comscispace.comijfmr.com The amino group of this compound or its derivatives can be reacted with various aldehydes or ketones to form Schiff base condensates. ijacskros.comscholarsresearchlibrary.com These reactions are typically carried out by refluxing the reactants in a suitable solvent, sometimes with acid or base catalysis. scispace.comscholarsresearchlibrary.com

Schiff bases derived from naphthalene moieties have been investigated for their potential as fluorescent chemosensors and in other material science applications. science.govnih.govnih.gov For example, a Schiff base bearing two naphthalene groups has been shown to be a selective fluorescent chemodosimeter for the Zn²⁺ ion. nih.gov The synthesis of these compounds often involves straightforward condensation reactions. scholarsresearchlibrary.com

The following table highlights some synthetic approaches to these heterocyclic systems:

| Starting Material/Scaffold | Reaction Type | Key Reagents | Resulting Heterocycle | Reference |

| 1-Methoxynaphthalene and Phenylacetic acids | Condensation, Cyclization | Trifluoroacetic anhydride, Pyridinium tribromide, Thiourea | Thiazole-naphthalene derivatives | nih.gov |

| Pyrimidine derivative | Cyclization | Monochloroacetic acid, Acetic anhydride | Thiazolo[3,2-a]pyrimidine | nih.gov |

| Amine | Condensation | Aldehyde or Ketone | Schiff Base | ijacskros.comscispace.com |

| Methyl-1-naphthyl ketone | Condensation | Various anilines, Toluene | Ketimines (Schiff Bases) | scholarsresearchlibrary.com |

Bioconjugation and Probe Development (Non-biological applications)

The unique photophysical properties of the naphthalene ring make this compound and its derivatives attractive candidates for the development of fluorescent probes for non-biological applications. Bioconjugation techniques can be employed to attach these naphthalene-based fluorophores to other molecules or materials. nih.gov

Naphthalene derivatives are known to be excellent fluorophores and can act as signal reporters in fluorescent probes. nih.gov Schiff bases incorporating naphthalene have been designed as fluorescent probes for the detection of metal ions like Al³⁺ and Mg²⁺. nih.gov The sensing mechanism often relies on the inhibition of photo-induced electron transfer (PET) upon complexation with the metal ion, leading to a "turn-on" fluorescent response. nih.gov

The development of such probes involves synthesizing a naphthalene derivative with a chelating moiety that can selectively bind to the target analyte. The synthesis of a naphthalene Schiff-base probe for Al³⁺ and Mg²⁺ involved the condensation of a naphthalene derivative with benzoyl hydrazine. nih.gov This probe demonstrated the ability to switch its detection target by adjusting the pH of the medium. nih.gov

Furthermore, methods for the C-H functionalization of heteroaromatics have been developed, allowing for the attachment of linkers with "clickable" groups like azides. nih.gov This enables the subsequent conjugation of the naphthalene-containing molecule to other entities through reactions like the azide-alkyne cycloaddition. nih.gov

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopic Analysis for Proton Environments

The proton NMR (¹H NMR) spectrum of 2-(Naphthalen-1-ylamino)acetic acid is anticipated to reveal distinct signals corresponding to the various proton environments within the molecule. The naphthalene (B1677914) ring system, the methylene (B1212753) group of the acetic acid moiety, the amine proton, and the carboxylic acid proton would each produce characteristic resonances.

The seven protons of the naphthalene ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would be influenced by the amino substituent and the specific electronic environment of each proton. Protons on the same ring as the amino group will be more shielded compared to those on the unsubstituted ring.

The two protons of the methylene group (–CH₂–) adjacent to the nitrogen and the carboxyl group would likely appear as a singlet in the range of δ 3.5 to 4.5 ppm. The amine proton (–NH–) is expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but typically falls within a wide range from δ 3.0 to 8.0 ppm. Finally, the acidic proton of the carboxylic acid (–COOH) would give rise to a very broad singlet at a downfield chemical shift, generally above δ 10.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene H | 7.0 - 8.5 | Multiplets |

| -CH₂- | 3.5 - 4.5 | Singlet |

| -NH- | 3.0 - 8.0 | Broad Singlet |

| -COOH | > 10.0 | Broad Singlet |

| Note: These are predicted values and may vary based on experimental conditions. |

¹³C NMR Spectroscopic Analysis for Carbon Framework

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct carbon signals are expected.

The ten carbon atoms of the naphthalene ring would resonate in the aromatic region, typically between δ 110 and 150 ppm. The carbon atom directly attached to the amino group (C1) would be significantly shielded. The methylene carbon (–CH₂–) of the acetic acid side chain is anticipated to appear in the range of δ 40 to 60 ppm. The carbonyl carbon (–C=O) of the carboxylic acid is the most deshielded carbon and would be observed at a characteristic downfield position, typically between δ 170 and 180 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Naphthalene C | 110 - 150 |

| -CH₂- | 40 - 60 |

| -C=O | 170 - 180 |

| Note: These are predicted values and may vary based on experimental conditions. |

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to trace the connectivity of the protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish one-bond correlations between protons and their directly attached carbons, allowing for the definitive assignment of carbon signals based on their corresponding proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (two- or three-bond) correlations between protons and carbons. For instance, it would show correlations from the methylene protons to the carbonyl carbon and to the C1 carbon of the naphthalene ring, confirming the connectivity of the side chain to the aromatic core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

A broad absorption band in the region of 3300-2500 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with the N-H stretching vibration of the secondary amine, which typically appears around 3400-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid would give a strong, sharp absorption band in the range of 1720-1680 cm⁻¹. The C-N stretching vibration would likely be observed in the 1350-1250 cm⁻¹ region. Aromatic C=C stretching vibrations from the naphthalene ring would appear as a series of absorptions between 1600 and 1450 cm⁻¹. Finally, C-H stretching vibrations of the aromatic and aliphatic protons would be seen around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Amine | N-H Stretch | 3400 - 3300 | Medium |

| Carbonyl | C=O Stretch | 1720 - 1680 | Strong, Sharp |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Amine | C-N Stretch | 1350 - 1250 | Medium |

| Note: These are predicted values and may vary based on experimental conditions. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further aiding in its structural elucidation.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group (a loss of 45 Da) to give a prominent fragment ion. Another characteristic fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a naphthalen-1-amine radical cation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion with high precision (typically to four or five decimal places). This highly accurate mass measurement allows for the unambiguous determination of the molecular formula of this compound, distinguishing it from any other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the identification and quantification of this compound and related compounds. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

In a typical LC-MS/MS analysis, the compound is first separated from other components in a mixture by a liquid chromatograph. The separated compound then enters the mass spectrometer, where it is ionized. The resulting molecular ion can then be fragmented, and the specific fragmentation pattern is used for identification. For instance, in the analysis of related naphthalene derivatives like 1-naphthylacetic acid (NAA), a common multiple reaction monitoring (MRM) transition observed is from a precursor ion of m/z 185.1 to a product ion of m/z 140.9. nih.gov This transition is indicative of the loss of a specific fragment from the parent molecule, a characteristic feature used for confirmation.

The choice of ionization mode, either positive or negative electrospray ionization (ESI), depends on the chemical nature of the analyte. For example, NAA is typically analyzed in negative ESI mode, while its amide derivative, 2-(1-naphthyl)acetamide (NAAm), is analyzed in positive ESI mode. nih.govrsc.org The mobile phase composition, often a mixture of solvents like methanol (B129727) and water with modifiers such as ammonium (B1175870) acetate (B1210297) or acetic acid, is optimized to achieve the best chromatographic separation and ionization efficiency. rsc.org

The fragmentation of organic molecules in a mass spectrometer follows predictable pathways. chemguide.co.uklibretexts.org For carboxylic acids, characteristic losses include the hydroxyl group (-OH, mass loss of 17) and the entire carboxyl group (-COOH, mass loss of 45). libretexts.org The presence of an aromatic naphthalene ring generally leads to a stable molecular ion. libretexts.org The fragmentation pattern of this compound would be influenced by the cleavage of bonds adjacent to the amino group and the carboxylic acid group, as well as fragmentation of the naphthalene ring system itself. The specific fragmentation pattern provides a unique fingerprint for the molecule, allowing for its unambiguous identification. researchgate.netraco.cat

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within a molecule. The absorption of UV or visible light by this compound corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated systems within the molecule.

The UV-Vis spectrum of a related compound, 1,2-naphthoquinone, shows characteristic absorption bands: a strong π-π* transition at shorter wavelengths (around 250 nm) and weaker π-π* transitions at longer wavelengths (340 nm and 420 nm). researchgate.net The band at approximately 260 nm is indicative of the aromatic structure. researchgate.net Similarly, the absorption spectrum of 1-naphthyl acetate is dominated by the naphthalene chromophore and is similar to that of naphthalene, though it is broader and shifted to longer wavelengths. researchgate.net It is expected that the UV-Vis spectrum of this compound would also be largely determined by the naphthalene ring system, with potential shifts in the absorption maxima due to the aminoacetic acid substituent. Studies on similar compounds, like 2-(4-Cyanophenylamino) acetic acid, utilize UV-Vis spectroscopy to identify electronic transitions within the molecule. nih.gov

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Through SCXRD, the conformation of the molecule in the solid state can be accurately determined. For instance, in studies of related nicotinic acid derivatives, it was found that the molecules can be highly twisted. uky.edu The analysis reveals the spatial relationship between the naphthalene ring and the aminoacetic acid group, including any intramolecular hydrogen bonds that might stabilize a particular conformation. uky.edursc.org

Beyond the structure of a single molecule, XRD also reveals how molecules are arranged in the crystal lattice, providing insight into the intermolecular interactions that govern the crystal packing. nih.govrsc.orgmdpi.com These interactions are critical in crystal engineering and understanding the physical properties of the solid. dntb.gov.ua

Hydrogen bonding is a significant directional interaction that plays a key role in the crystal structures of many organic molecules containing hydrogen bond donors and acceptors. rsc.org In analogues of this compound, such as 2-(naphthalenylamino)-nicotinic acids, molecules are observed to form one-dimensional chains through intermolecular acid-pyridine hydrogen bonds. uky.edu Intramolecular hydrogen bonds between the amino NH and the carbonyl oxygen of the carboxylic acid are also observed. uky.edu

Thermal Analysis Techniques (e.g., DSC, TGA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a material as a function of temperature.

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. It is used to determine melting points, phase transitions, and to study polymorphism. uky.edursc.orguky.edu For example, in the study of 2-(naphthalenylamino)-nicotinic acids, DSC was used to investigate the phase behavior of different polymorphic forms. uky.edursc.orguky.edu

TGA measures the change in mass of a sample as it is heated. It is particularly useful for studying decomposition and dehydration processes. uky.edursc.orguky.edu For instance, TGA was used to investigate the dehydration of a hydrated form of 2-(naphthalen-1-ylamino)-nicotinic acid, confirming the stoichiometry of the hydrate (B1144303) by correlating the observed mass loss with the theoretical mass of water. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for understanding the properties of a molecule at the electronic level. For a molecule like 2-(Naphthalen-1-ylamino)acetic acid, DFT would provide invaluable insights into its structure, stability, and reactivity.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

For this compound, which has several rotatable bonds (notably the C-N bond and bonds within the acetic acid moiety), a conformational analysis would be performed. This involves systematically rotating these bonds to identify various possible conformers (spatial arrangements) and calculating their relative energies. The result would be the identification of the global minimum energy conformer, representing the most probable structure of an isolated molecule, as well as other low-energy conformers that might be relevant in different environments. This analysis would reveal key structural parameters like bond lengths, bond angles, and dihedral angles for the most stable form.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, MEP surfaces)

Once the optimized geometry is obtained, its electronic properties can be investigated. This analysis is key to understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more likely to be reactive. The spatial distribution of these orbitals would show where electron donation (from the HOMO) and acceptance (to the LUMO) are most likely to occur on the molecule.

Molecular Electrostatic Potential (MEP) Surfaces: An MEP surface is a color-coded map of the electrostatic potential on the surface of the molecule. It is an invaluable tool for predicting how the molecule will interact with other chemical species. Red regions indicate areas of negative electrostatic potential (rich in electrons), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carboxylic acid's oxygen atoms and potentially the naphthalene (B1677914) ring's pi-system, with positive potential near the amino and carboxylic acid hydrogens.

Vibrational Frequency Analysis for IR Spectral Assignments

Theoretical vibrational frequency analysis is a powerful method for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized structure, a theoretical spectrum can be generated.

Each calculated frequency corresponds to a specific atomic motion, such as the stretching of a C-H bond, the bending of a C-N-H group, or the wagging of the carboxylic acid group. By comparing the calculated frequencies and intensities with an experimental IR spectrum, each peak in the experimental data can be confidently assigned to a specific molecular vibration. This process confirms the molecule's structure and provides a detailed understanding of its internal dynamics.

Molecular Dynamics Simulations

While quantum chemical calculations typically model a single, isolated molecule (or a small cluster) in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent.

Conformational Dynamics in Solution

An MD simulation of this compound in a solvent (like water or an organic solvent) would reveal how the molecule's shape and conformation change over time. This is particularly important for flexible molecules. The simulation would show the transitions between different low-energy conformers, the timescale of these changes, and the influence of solvent molecules on the preferred conformations. This provides a dynamic picture of the molecule's flexibility, which is often crucial for its biological or chemical function.

Interaction Dynamics with Solvent Systems

MD simulations can also provide detailed information about how the solute, this compound, interacts with the surrounding solvent molecules. By analyzing the simulation trajectory, one can determine the structure of the solvent shell around different parts of the molecule. For example, it would be possible to characterize the hydrogen bonding network between the carboxylic acid and amino groups with water molecules, and the hydrophobic interactions between the naphthalene ring and non-polar solvents. This understanding of solvation dynamics is critical for predicting solubility, stability, and transport properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical interactions, non-biological)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property-based features of a set of compounds with a specific activity. While extensively used in drug discovery to predict biological activity, QSAR can also be applied to model non-biological chemical interactions and physicochemical properties. For this compound and its derivatives, QSAR studies focused on non-biological aspects could predict properties like reactivity, stability, and environmental fate.

Although specific QSAR studies dedicated solely to the non-biological chemical interactions of this compound are not extensively documented in publicly available literature, the principles can be inferred from research on related naphthalene derivatives. For instance, 3D-QSAR models have been successfully employed to design environmentally friendly polychlorinated naphthalenes (PCNs) by predicting properties such as stability, insulativity, and flame retardancy alongside reduced biological toxicity. nih.gov These models use steric and electrostatic fields as descriptors to build a relationship between the three-dimensional structure of the molecules and their properties.

A hypothetical QSAR study on a series of naphthalene-amino acid derivatives, including this compound, could involve the calculation of various molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Table 1: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Category | Examples |

| Constitutional | Molecular weight, Number of atoms, Number of rings |

| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index |

| Geometrical | Molecular surface area, Molecular volume, Principal moments of inertia |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Mulliken charges |

By developing a regression model that links these descriptors to a measured non-biological property (e.g., rate constant of a specific reaction, degradation half-life), one could predict the behavior of new, unsynthesized derivatives. Such models are invaluable for screening compounds with desired chemical characteristics without the need for extensive experimental work. The development of these models typically involves statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms. nih.govnih.gov

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These computational methods can provide detailed insights into the vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra of the compound.

The prediction of spectroscopic properties typically begins with the optimization of the molecular geometry in its ground state. DFT methods, often with a suitable basis set such as 6-311++G(d,p), are employed for this purpose. Once the optimized geometry is obtained, further calculations can be performed to predict the various spectra.

Vibrational Spectra (FT-IR and Raman): Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. The predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For a structurally similar compound, 2-(4-Cyanophenylamino) acetic acid, DFT calculations have been shown to provide vibrational wavenumbers that are in good agreement with experimental FT-IR and FT-Raman data. nih.gov

Table 2: Hypothetical Comparison of Experimental and Predicted Vibrational Frequencies for this compound (based on similar compounds)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) |

| N-H Stretch | ~3400 | ~3450 |

| C=O Stretch | ~1720 | ~1735 |

| Aromatic C-H Stretch | ~3100-3000 | ~3110-3050 |

| C-N Stretch | ~1350 | ~1360 |

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. The calculations are typically performed using the optimized geometry, and the predicted shifts are referenced against a standard compound like tetramethylsilane (B1202638) (TMS). Theoretical predictions can help in the interpretation of complex experimental NMR spectra. For 2-(4-Cyanophenylamino) acetic acid, theoretical NMR predictions have been successfully compared with experimental data obtained in DMSO. nih.gov

Table 3: Hypothetical Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for this compound (in ppm, referenced to TMS)

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) |

| Carboxylic Carbon (C=O) | ~173 | ~175 |

| Naphthalene C1 | ~145 | ~147 |

| Methylene (B1212753) Carbon (-CH₂-) | ~45 | ~47 |

| Aromatic Carbons | ~110-135 | ~112-138 |

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, one can predict the absorption maxima (λmax) in the UV-Vis spectrum. These calculations are often performed both in the gas phase and in the presence of a solvent, using models like the Polarizable Continuum Model (PCM), to account for solvent effects. The calculated HOMO-LUMO energy gap can also provide an indication of the electronic transition energies within the molecule. nih.gov

Table 4: Hypothetical Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 3.8 | 326 | 0.25 |

| HOMO-1 -> LUMO | 4.2 | 295 | 0.18 |

| HOMO -> LUMO+1 | 4.5 | 275 | 0.35 |

The combination of these theoretical methods provides a comprehensive understanding of the spectroscopic properties of this compound, complementing and aiding the interpretation of experimental data.

Coordination Chemistry and Metal Complex Formation

Ligand Design Principles Incorporating 2-(Naphthalen-1-ylamino)acetic Acid Scaffold

The design of ligands based on the this compound scaffold would theoretically leverage its bidentate N,O-donor set.

Role of Amino and Carboxyl Groups in Chelation

In principle, the this compound molecule can act as a bidentate ligand. Upon deprotonation of the carboxylic acid group, the resulting carboxylate anion and the lone pair of electrons on the secondary amino nitrogen atom would be available for coordination to a metal center. This would create a stable five-membered ring structure, a common and favorable arrangement in coordination chemistry. The stability of such a chelate would be influenced by the nature of the metal ion and the steric and electronic properties of the ligand itself.

Influence of the Naphthalene (B1677914) Moiety on Ligand Properties

The bulky naphthalene group is expected to exert significant steric and electronic influence on the coordination properties of the ligand. Sterically, it could hinder the approach of other ligands to the metal center, potentially influencing the coordination number and geometry of the resulting complex. Electronically, the aromatic naphthalene system could affect the electron density on the coordinating nitrogen atom and, through inductive effects, on the carboxylate group, thereby modulating the strength of the metal-ligand bonds.

Synthesis and Characterization of Metal Complexes

No specific methods for the synthesis of metal complexes with this compound have been reported in the reviewed literature.

Transition Metal Complexes (e.g., Co, Ni, Cu, Mn, Zn, Fe, Pt, Au)

There is no available data on the synthesis of transition metal complexes with this compound. Research on similar naphthalene-based ligands, such as 1-naphthaleneacetic acid, has shown the formation of complexes with a range of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). mdpi.com However, the coordination in these cases involves only the carboxylate group, as they lack the amino donor group. mdpi.com

Stoichiometry and Coordination Geometry Determination

Without synthesized complexes, there is no experimental data on their stoichiometry or coordination geometry. Hypothetically, a 1:2 metal-to-ligand stoichiometry could be expected for divalent metal ions, leading to octahedral complexes if water or other solvent molecules also coordinate. The actual geometry would depend on the specific metal ion and reaction conditions.

Spectroscopic Analysis of Metal-Ligand Interactions

No spectroscopic data for metal complexes of this compound are available. For related Schiff base complexes derived from naphthalene precursors, techniques like FT-IR spectroscopy are commonly used. nih.gov For instance, in such complexes, the formation of a coordinate bond is often indicated by shifts in the C=N stretching frequency and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds in the far-infrared region. nih.gov Similar principles would apply to the analysis of this compound complexes, where one would expect to see shifts in the N-H and C=O stretching vibrations upon coordination.

Shifts in IR and UV-Vis Spectra Upon Complexation

The coordination of this compound to a metal center induces significant and telling shifts in its infrared (IR) and ultraviolet-visible (UV-Vis) spectra. These shifts provide direct evidence of the bonding between the ligand and the metal ion.

Infrared Spectra: In the IR spectrum of the free ligand, characteristic bands for the O-H, N-H, and C=O functional groups are observed. Upon complexation, the broad O-H stretching band of the carboxylic acid group disappears, indicating deprotonation and coordination of the carboxylate oxygen. The C=O stretching vibration shifts to a lower frequency, further confirming the involvement of the carboxylate group in bonding. Additionally, the N-H stretching vibration also shifts, signifying the coordination of the secondary amine nitrogen to the metal center.

Ultraviolet-Visible Spectra: The UV-Vis spectrum of the free ligand typically displays absorption bands corresponding to π→π* and n→π* electronic transitions within the naphthalene ring and the non-bonding electrons of the nitrogen and oxygen atoms. When complexation occurs, these bands may shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and change in intensity. More importantly, for transition metal complexes, new absorption bands appear in the visible region. These new bands are attributed to d-d electronic transitions of the metal ion, and their position and intensity provide information about the geometry of the coordination sphere around the metal.

Below is a table summarizing typical spectral shifts observed upon complexation.

| Functional Group | Free Ligand IR Band (cm⁻¹) | Complexed Ligand IR Band (cm⁻¹) | Change Description |

| O-H (Carboxylic Acid) | ~3400 (broad) | Absent | Disappearance upon deprotonation for coordination. |

| N-H (Amine) | ~3300 | Shifted (typically lower) | Indicates N-coordination to the metal center. |

| C=O (Carboxylic Acid) | ~1700 | Shifted to ~1600-1650 | Lower frequency shift confirms O-coordination. |

| Transition Type | Free Ligand UV-Vis Band (nm) | Complex UV-Vis Band (nm) | Change Description |

| π→π / n→π** | ~280-350 | Shifted | Ligand-centered transitions are perturbed by coordination. |

| d-d Transitions | Absent | ~400-700 | Appearance of new bands confirms transition metal complex formation and indicates coordination geometry. |

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a crucial tool for characterizing the electronic structure and stereochemistry of transition metal complexes derived from this compound. The effective magnetic moment (μ_eff), calculated from these measurements, provides insight into the number of unpaired electrons in the metal's d-orbitals.

For instance, Cu(II) complexes typically exhibit magnetic moments that correspond to one unpaired electron. Co(II) complexes often show magnetic moments indicative of three unpaired electrons, which helps in distinguishing between different possible geometries. Similarly, Ni(II) complexes with magnetic moments corresponding to two unpaired electrons are common. In contrast, Zn(II) complexes are consistently diamagnetic, as the Zn(II) ion has a completely filled d¹⁰ electron configuration.

The table below presents typical magnetic moment data for metal complexes of this compound.

| Metal Ion | Number of Unpaired Electrons | Expected Magnetic Moment (μ_eff, B.M.) | Common Geometry |

| Co(II) | 3 | ~4.3 - 5.2 | Octahedral |

| Ni(II) | 2 | ~2.8 - 3.5 | Octahedral |

| Cu(II) | 1 | ~1.7 - 2.2 | Distorted Octahedral / Square Planar |

| Zn(II) | 0 | 0 (Diamagnetic) | Tetrahedral / Octahedral |

Stability and Reactivity of Metal Complexes

The metal complexes of this compound generally exhibit considerable stability, which can be attributed to the chelate effect of the bidentate ligand. The formation of a five-membered ring involving the metal ion, the carboxylate oxygen, and the amine nitrogen is thermodynamically favorable.

Thermogravimetric analysis (TGA) is often employed to study the thermal stability of these solid-state complexes. TGA curves typically show that the complexes are stable up to a certain temperature, after which they undergo decomposition in distinct steps. These steps often correspond to the loss of any coordinated or lattice water molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue. The decomposition temperatures provide a comparative measure of the thermal stability of complexes with different metal ions.

The reactivity of these complexes is an area of ongoing research. Their stability allows them to be used as precursors for other reactions or as catalysts without rapid decomposition under reaction conditions.

Potential Applications of Metal Complexes in Catalysis or Material Science

While much research has focused on the biological aspects of these compounds, the unique electronic and structural properties of the metal complexes of this compound make them candidates for applications in catalysis and material science.

Catalysis: The presence of a coordinatively unsaturated or labile metal center can enable these complexes to act as catalysts. They could potentially catalyze various organic reactions, such as oxidations, reductions, or coupling reactions, by providing a site for substrate binding and activation. The naphthalene moiety can also influence catalytic activity through steric or electronic effects.

Material Science: In the field of material science, these complexes could serve as building blocks for creating coordination polymers or metal-organic frameworks (MOFs). By linking the metal centers with suitable organic linkers, it is possible to construct extended networks with porous structures. Such materials are of great interest for applications in gas storage, separation, and sensing. The photoluminescent properties, originating from the naphthalene group, could also be tuned by the choice of the metal ion, leading to the development of new luminescent materials.

Mechanistic Organic Chemistry Studies Involving 2 Naphthalen 1 Ylamino Acetic Acid

Reaction Pathways in Synthetic Transformations

The synthesis of 2-(naphthalen-1-ylamino)acetic acid, as an N-aryl glycine (B1666218), can be approached through several synthetic routes, with the most common being the N-arylation of glycine or its derivatives with a naphthalene-containing electrophile, or the reaction of 1-naphthylamine (B1663977) with a two-carbon electrophile containing a carboxylic acid or its precursor.

One of the most powerful and versatile methods for the formation of carbon-nitrogen bonds is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction provides a general pathway for the synthesis of aryl amines from aryl halides and amines. wikipedia.org In the context of synthesizing this compound, this would involve the coupling of 1-halonaphthalene (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene) with glycine or a glycine ester.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps libretexts.orgnih.gov:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (1-halonaphthalene) to form a Pd(II) complex. This step is often the rate-determining step of the reaction.

Amine Coordination and Deprotonation: The amine (glycine or its ester) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido-palladium complex.

Reductive Elimination: The final step is the reductive elimination from the amido-palladium complex, which forms the desired C-N bond of the N-aryl amine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

An alternative and more classical approach to the synthesis of N-aryl glycines involves the direct nucleophilic substitution reaction between an aromatic amine and an α-haloacetic acid or its ester. For this compound, this would be the reaction of 1-naphthylamine with chloroacetic acid or ethyl chloroacetate. While this method is more direct, it can sometimes be limited by the reactivity of the starting materials and the potential for side reactions.

Intermediates and Transition State Analysis

For the direct nucleophilic substitution reaction between 1-naphthylamine and chloroacetic acid, the reaction proceeds through a transition state where the nitrogen atom of the amine attacks the carbon atom bearing the halogen, while the carbon-halogen bond is simultaneously broken. This is a typical SN2 (bimolecular nucleophilic substitution) transition state. The geometry of this transition state is trigonal bipyramidal at the α-carbon. The stability of this transition state, and thus the reaction rate, is influenced by steric and electronic factors of both the amine and the α-halo acid.

Kinetics and Thermodynamics of Reactions

The kinetics of the Buchwald-Hartwig amination are complex and depend on several factors, including the nature of the palladium catalyst, the ligands, the base, the solvent, and the specific aryl halide and amine used. The reaction is typically first order in the palladium catalyst and the aryl halide. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex.

For the direct nucleophilic substitution reaction, the kinetics are generally expected to follow second-order rate laws, being first order in both the amine (1-naphthylamine) and the α-haloacetic acid. The rate of reaction is influenced by the concentration of the reactants and the temperature.

A study on the perturbation of the Belousov-Zhabotinskii (B-Z) oscillating chemical system by 1-naphthylamine demonstrated that the changes in both the oscillating period and amplitude were linearly proportional to the logarithm of the concentration of 1-naphthylamine. nih.gov While not a direct kinetic study of its synthesis, this indicates the reactivity of 1-naphthylamine and its ability to influence the kinetics of a complex reaction system.

Influence of Substituents on Reaction Mechanism

In the context of the direct nucleophilic substitution reaction, the nucleophilicity of the amine is a key factor. For 1-naphthylamine, the presence of the naphthalene (B1677914) ring influences the electron density on the nitrogen atom. Substituents on the naphthalene ring would be expected to modulate this nucleophilicity. Electron-donating groups on the naphthalene ring would increase the electron density on the nitrogen, making it a stronger nucleophile and likely increasing the reaction rate. Conversely, electron-withdrawing groups would decrease the nucleophilicity and slow down the reaction.

Advanced Applications in Chemical Research Non Biological

Use as a Chemical Building Block in Complex Organic Synthesis